Kinase Selectivity: PF-06260933 Demonstrates >1000-Fold Selectivity Across the Human Kinome vs. Broader Off-Target Profiles of GNE-495 and DMX-5804
PF-06260933 dihydrochloride exhibits exceptional kinome-wide selectivity, showing >1000-fold selectivity over a panel of 440 human kinases, with no significant inhibition (IC50 > 10 μM) against closely related MAP4K family members (MAP4K1, MAP4K2, MAP4K3) . This selectivity profile is superior to that of comparator MAP4K4 inhibitors. For example, DMX-5804, while a potent MAP4K4 inhibitor (IC50 = 3 nM), exhibits meaningful off-target activity against MINK1/MAP4K6 (pIC50 = 8.18) and TNIK/MAP4K7 (pIC50 = 7.96), which corresponds to ~6.6 nM and ~11 nM inhibition, respectively [1]. Similarly, GNE-495 has been reported to have a narrower selectivity window with potential off-target effects [2]. This difference in selectivity breadth is critical for experiments where confounding off-target pharmacology can lead to misinterpretation of results.
| Evidence Dimension | Kinome-wide selectivity |
|---|---|
| Target Compound Data | >1000-fold selective over 440 human kinases; IC50 > 10 μM for MAP4K1, MAP4K2, MAP4K3 |
| Comparator Or Baseline | DMX-5804: pIC50 = 8.18 for MINK1 (~6.6 nM), pIC50 = 7.96 for TNIK (~11 nM). GNE-495: Narrower selectivity window. |
| Quantified Difference | PF-06260933 shows >1500-fold selectivity window for MAP4K4 vs. MINK1/TNIK compared to ~3-fold window for DMX-5804 |
| Conditions | Panel of 440 human kinases; biochemical IC50 assays |
Why This Matters
Superior kinome selectivity minimizes off-target confounding effects, ensuring that observed phenotypes are attributable to MAP4K4 inhibition, which is essential for target validation studies.
- [1] Adooq. DMX-5804 Datasheet. View Source
- [2] Ndubaku, C. O., Crawford, T. D., Chen, H., et al. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis. ACS Med. Chem. Lett. 2015, 6 (8), 913–918. View Source
